molecular formula C14H12N2O4 B14738112 Acetamide, N-[4-(2-nitrophenoxy)phenyl]- CAS No. 2741-55-1

Acetamide, N-[4-(2-nitrophenoxy)phenyl]-

Cat. No.: B14738112
CAS No.: 2741-55-1
M. Wt: 272.26 g/mol
InChI Key: GXCHDWKSTTZYMF-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- is a nitro-substituted acetamide derivative characterized by a phenylacetamide core linked via an ether bond to a 2-nitrophenyl group. The compound’s ortho-nitro substitution on the phenoxy ring distinguishes it from para-nitro analogs like N-[4-(4-nitrophenoxy)phenyl]acetamide, which has been crystallographically studied (). The ortho-nitro group may influence electronic properties, solubility, and biological activity due to steric and electronic effects.

Properties

CAS No.

2741-55-1

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[4-(2-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H12N2O4/c1-10(17)15-11-6-8-12(9-7-11)20-14-5-3-2-4-13(14)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

GXCHDWKSTTZYMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(2-nitrophenoxy)phenyl]- typically involves the reaction of 4-(2-nitrophenoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as dichloromethane or toluene, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for Acetamide, N-[4-(2-nitrophenoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(2-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

N-[4-(4-Nitrophenoxy)phenyl]acetamide (Para-Nitro Analog)
  • Structure: Features a para-nitro group on the phenoxy ring.
  • Synthesis: Prepared via acetylation of 4-(4-nitrophenoxy)aniline with acetyl chloride ().
  • Crystal Structure : Exhibits intermolecular N–H⋯O hydrogen bonding and π-π stacking, forming a stable lattice .
  • Key Difference : The para-nitro group allows for planar molecular conformations, whereas the ortho-nitro substitution in the target compound may introduce steric hindrance.
N-(3-Nitrophenyl)acetamide
  • Structure: A simpler analog lacking the phenoxy bridge.
  • Molecular Formula : C₈H₈N₂O₃; molecular weight = 180.16 ().
  • Comparison : The absence of the ether linkage reduces molecular complexity and likely decreases hydrophobicity compared to the target compound.
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6)
  • Structure : Incorporates a chalcone moiety (α,β-unsaturated ketone) with a 4-nitrophenyl group.
  • Pharmacology: Demonstrates potent antinociceptive activity (32–34× more effective than aspirin/acetaminophen) in mice ().
  • Key Difference : The chalcone group enhances bioactivity via interactions with pain receptors, a feature absent in the target compound.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Nitro Position Key Functional Groups Solubility*
N-[4-(2-nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 280.26 Ortho Acetamide, phenoxy, nitro Not reported
N-[4-(4-nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 280.26 Para Acetamide, phenoxy, nitro Low (inferred)
N-(3-nitrophenyl)acetamide C₈H₈N₂O₃ 180.16 Meta Acetamide, nitro Moderate
N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide C₁₇H₁₄N₂O₄ 310.30 Para Acetamide, chalcone, nitro Low

*Solubility data inferred from structural analogs (). Nitro groups generally reduce aqueous solubility due to increased hydrophobicity.

Pharmacological Activities

  • Analgesic Activity :

    • N-Phenylacetamide sulfonamides (e.g., compound 35 in ) show analgesic activity comparable to paracetamol, attributed to sulfonamide and piperazinyl groups.
    • The target compound’s nitro group may modulate COX enzyme interactions differently, but direct evidence is lacking.
  • Antinociceptive Effects: Compound 6 () highlights the importance of nitro placement in bioactivity. Ortho-nitro substitution in the target compound could alter receptor binding compared to para-nitro analogs.

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